molecular formula C26H24N2 B11588848 (7E)-7-benzylidene-2,3-diphenyl-3,3a,4,5,6,7-hexahydro-2H-indazole

(7E)-7-benzylidene-2,3-diphenyl-3,3a,4,5,6,7-hexahydro-2H-indazole

Cat. No.: B11588848
M. Wt: 364.5 g/mol
InChI Key: ZOJBDGHYJINECO-ZBJSNUHESA-N
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Description

(7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE is a complex organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by its unique structure, which includes multiple phenyl groups and a hexahydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE typically involves multi-step organic reactions. One common method involves the condensation of appropriate phenyl-substituted hydrazines with cyclohexanone derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the desired level of purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE apart from similar compounds is its unique hexahydroindazole core and the specific arrangement of phenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H24N2

Molecular Weight

364.5 g/mol

IUPAC Name

(7E)-7-benzylidene-2,3-diphenyl-3a,4,5,6-tetrahydro-3H-indazole

InChI

InChI=1S/C26H24N2/c1-4-11-20(12-5-1)19-22-15-10-18-24-25(22)27-28(23-16-8-3-9-17-23)26(24)21-13-6-2-7-14-21/h1-9,11-14,16-17,19,24,26H,10,15,18H2/b22-19+

InChI Key

ZOJBDGHYJINECO-ZBJSNUHESA-N

Isomeric SMILES

C1CC2C(N(N=C2/C(=C/C3=CC=CC=C3)/C1)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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